N-(2-phenylethyl)-2-{5-[4-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}acetamide
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Overview
Description
N-(2-phenylethyl)-2-{5-[4-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}acetamide is a complex organic compound characterized by the presence of a phenylethyl group, a trifluoromethyl-substituted phenyl group, and a tetrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-phenylethyl)-2-{5-[4-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}acetamide typically involves multiple steps, starting with the preparation of key intermediates. One common route involves the reaction of 4-(trifluoromethyl)phenylacetonitrile with hydrazine to form the corresponding hydrazone. This intermediate is then subjected to cyclization with sodium azide to yield the tetrazole ring . The final step involves the acylation of the tetrazole intermediate with 2-phenylethylamine under appropriate conditions to form the target compound .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-phenylethyl)-2-{5-[4-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the phenyl or tetrazole rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents such as N-bromosuccinimide for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(2-phenylethyl)-2-{5-[4-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.
Mechanism of Action
The mechanism of action of N-(2-phenylethyl)-2-{5-[4-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}acetamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes. Once inside the cell, it may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The tetrazole ring can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity .
Comparison with Similar Compounds
N-(2-phenylethyl)-2-{5-[4-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}acetamide can be compared with other similar compounds, such as:
4-(Trifluoromethyl)benzylamine: Shares the trifluoromethyl group but lacks the tetrazole ring.
N-[2-Chloro-4-(trifluoromethyl)phenyl]acetamide: Contains a similar acetamide structure but with a chloro substituent instead of the tetrazole ring.
The uniqueness of this compound lies in its combination of structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H16F3N5O |
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Molecular Weight |
375.3 g/mol |
IUPAC Name |
N-(2-phenylethyl)-2-[5-[4-(trifluoromethyl)phenyl]tetrazol-2-yl]acetamide |
InChI |
InChI=1S/C18H16F3N5O/c19-18(20,21)15-8-6-14(7-9-15)17-23-25-26(24-17)12-16(27)22-11-10-13-4-2-1-3-5-13/h1-9H,10-12H2,(H,22,27) |
InChI Key |
UPCORIDIQFBIEX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CN2N=C(N=N2)C3=CC=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
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